molecular formula C17H13NO3 B3904734 3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile

3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile

Cat. No.: B3904734
M. Wt: 279.29 g/mol
InChI Key: TZGGXAVMJNANBG-NTEUORMPSA-N
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Description

3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile is an organic compound with a complex structure that includes methoxy, hydroxy, benzoyl, and cinnamonitrile functional groups

Properties

IUPAC Name

(E)-2-benzoyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-16-10-12(7-8-15(16)19)9-14(11-18)17(20)13-5-3-2-4-6-13/h2-10,19H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGGXAVMJNANBG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with benzoylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-hydroxy-alpha-benzoylcinnamic acid.

    Reduction: Formation of 3-methoxy-4-hydroxy-alpha-benzoylcinnamylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with biological membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: Shares similar functional groups but lacks the benzoyl and cinnamonitrile moieties.

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a nitrile group.

    4-Hydroxy-3-methoxy-alpha-methylbenzyl alcohol: Similar structure but with a methyl group instead of a benzoyl group.

Uniqueness

3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both methoxy and hydroxy groups allows for diverse chemical modifications, while the benzoyl and cinnamonitrile moieties contribute to its structural complexity and potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-hydroxy-alpha-benzoylcinnamonitrile
Reactant of Route 2
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